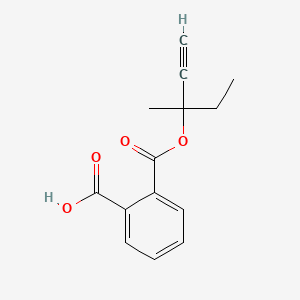

4-Aminophenyl-B-D-xylopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Aminophenyl-B-D-xylopyranoside is a biomedical product used to study glycosylation and carbohydrate chemistry . It serves as a reagent in medicinal chemistry for the synthesis of potential glycosidase inhibitors .

Synthesis Analysis

The synthesis of β-xylopyranosides, which includes 4-Aminophenyl-B-D-xylopyranoside, can be achieved through general routes according to the nature of the glycosidic linkage and the aglycone moiety by chemical and enzymatic pathways .Physical And Chemical Properties Analysis

The specific physical and chemical properties of 4-Aminophenyl-B-D-xylopyranoside are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis of Biomass-Derived Molecules

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules . They are widely distributed in the plant kingdom and are the main constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose .

Preparation of β-Xylopyranosides

The preparation of β-xylopyranosides, such as 4-Aminophenyl-B-D-xylopyranoside, can be achieved through various chemical and enzymatic pathways . The nature of the glycosidic linkage and the aglycone moiety are key factors in determining the preparation route .

Activators in the Biosynthesis of Glycosaminoglycans

β-Xylopyranosides are used as activators in the biosynthesis of glycosaminoglycans . They play a crucial role in the formation and secretion of large quantities of glycosaminoglycans when administered to living cells .

Enzyme Inhibition

β-Xylopyranosides have been found to inhibit certain enzymes . This property makes them valuable in the field of biochemistry and drug development .

Use as Surfactants

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have been used as surfactants . Their unique chemical structure allows them to reduce surface tension in various applications .

Fine-Tuning the Structure of Glycosaminoglycans in Living Cells

Xylosides, including 4-Aminophenyl-B-D-xylopyranoside, can be used to fine-tune the structure of glycosaminoglycans in living cells . The xyloside concentration and type of xyloside, as well as the cell type, influence the structure of xyloside-primed glycosaminoglycans .

Synthesis of New Classes of d-Xylopyranosides

4-Aminophenyl-B-D-xylopyranoside can be used in the synthesis of new classes of d-xylopyranosides . These new compounds can have a variety of applications in different fields .

Antimicrobial and Mutagenic Activity

New classes of d-xylopyranosides, synthesized using 4-Aminophenyl-B-D-xylopyranoside, can exhibit antimicrobial and mutagenic activity . This makes them potential candidates for the development of new antimicrobial agents .

Zukünftige Richtungen

β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They are used in various applications such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-Aminophenyl-B-D-xylopyranoside can be achieved through the reaction of 4-aminophenol with B-D-xylopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-aminophenol", "B-D-xylopyranosyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-aminophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add B-D-xylopyranosyl bromide to the solution and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HBr produced during the reaction", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |

CAS-Nummer |

17306-95-5 |

Produktname |

4-Aminophenyl-B-D-xylopyranoside |

Molekularformel |

C6H12Br2 |

Molekulargewicht |

0 |

Synonyme |

4-Aminophenyl-B-D-xylopyranoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.